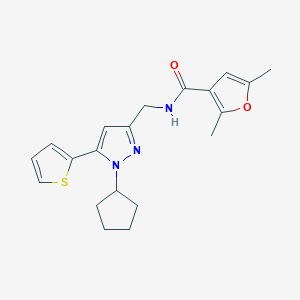

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-13-10-17(14(2)25-13)20(24)21-12-15-11-18(19-8-5-9-26-19)23(22-15)16-6-3-4-7-16/h5,8-11,16H,3-4,6-7,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPGPDMLKLJFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on existing research.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopentyl group and a thiophene ring , linked to a dimethylfuran carboxamide. Its unique structure contributes to its diverse biological activities, which may include anti-inflammatory and anticancer properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂S |

| Molecular Weight | 354.42 g/mol |

| CAS Number | 1421469-51-3 |

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit promising anticancer activity. For instance, derivatives of pyrazoline have shown significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values in the low micromolar range .

In vitro studies have demonstrated that compounds related to this class can induce apoptosis in cancer cells and inhibit cell proliferation by interfering with key signaling pathways associated with tumor growth . The mechanism of action often involves the modulation of specific receptors or enzymes that are crucial for cancer cell survival.

Anti-inflammatory Activity

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. Similar compounds have been reported to modulate inflammatory pathways by inhibiting the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the inflammatory response .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : It may inhibit enzymes linked to inflammatory processes, thereby reducing the production of pro-inflammatory mediators.

- Signal Transduction Interference : The compound could interfere with signal transduction pathways critical for cancer cell proliferation.

Study on Anticancer Activity

A study evaluated various pyrazoline derivatives, including those structurally similar to this compound. Two compounds exhibited significant activity against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 μM . These findings highlight the potential of this compound class in developing effective anticancer agents.

Study on Anti-inflammatory Effects

In an experimental model using mice, compounds similar to this compound demonstrated notable analgesic effects in hot plate tests and acetic acid-induced writhing tests. The latency period for pain response significantly increased upon treatment, indicating central analgesic activity .

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit significant biological activity, particularly as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. For instance, derivatives of pyrazole have been studied for their ability to inhibit COX-2, an enzyme associated with inflammation and pain .

Potential Therapeutic Applications

- Anti-inflammatory Agents : The compound may serve as a lead for developing new anti-inflammatory drugs due to its potential to modulate inflammatory pathways by inhibiting COX enzymes.

- Cancer Treatment : Similar pyrazole derivatives have shown promise in cancer therapy by targeting specific cancer cell lines and inhibiting tumor growth .

- Antimicrobial Activity : Some studies suggest that compounds containing thiophene and pyrazole rings possess antimicrobial properties, making them candidates for further exploration in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence its pharmacological properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | Urea linkage instead of carboxamide | Different pharmacological profiles |

| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | Urea linkage with methoxy substitution | Variations in solubility and activity |

Research has shown that modifications to the side chains can enhance solubility and selectivity towards specific biological targets, which is essential for drug development .

Case Studies

Several studies have explored the applications of similar compounds:

- Inhibition of COX Enzymes : A study highlighted the effectiveness of certain pyrazole derivatives in blocking COX-2 activity, leading to reduced inflammation in animal models .

- Anticancer Properties : Research has identified specific pyrazole-based compounds that exhibit selective cytotoxicity against various cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

- Antimicrobial Efficacy : Investigations into thiophene-containing compounds have revealed notable antimicrobial effects against resistant bacterial strains, indicating their potential use in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Thiophene vs. Thiazole Derivatives

The thiophene ring in the target compound distinguishes it from analogs featuring thiazole rings, such as those described in Pharmacopeial Forum (e.g., thiazol-5-ylmethyl carbamates) . Thiophene, a sulfur-containing aromatic heterocycle, exhibits weaker hydrogen-bonding capacity compared to thiazole, which contains both sulfur and nitrogen. For example, thiazol-5-ylmethyl derivatives in PF 43(1) show higher crystallinity due to stronger intermolecular interactions, as evidenced by graph set analysis in hydrogen-bonded networks .

Substitution Patterns and Pharmacokinetic Implications

- Cyclopentyl vs. Aromatic Substituents : The cyclopentyl group in the target compound enhances lipophilicity compared to pyridin-3-yl or biphenyl substituents in analogs (e.g., N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide) . This may improve blood-brain barrier penetration but increase plasma protein binding.

- Carboxamide Linkers : The 2,5-dimethylfuran-3-carboxamide group introduces steric hindrance that could reduce metabolic degradation compared to simpler carboxamides, such as those in thiazol-2-yl derivatives .

Data Table: Key Properties of the Target Compound and Analogs

Research Findings and Implications

- Crystallography : The target compound’s crystal structure, if resolved via SHELX-based refinement , would likely exhibit less directional hydrogen bonding than thiazole analogs, relying on van der Waals interactions from cyclopentyl and methyl groups .

Q & A

Basic Research Questions

Q. How can the synthesis of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide be optimized for high yield and purity?

- Methodology :

- Step 1 : Construct the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. Thiophene substitution at position 5 can be introduced using Suzuki-Miyaura coupling .

- Step 2 : Functionalize the pyrazole at position 3 with a methyl group via alkylation, followed by coupling with 2,5-dimethylfuran-3-carboxamide using carbodiimide-mediated amidation .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

- Critical Parameters : Reaction temperature (60–80°C for cyclocondensation), inert atmosphere (N₂/Ar), and stoichiometric control of reagents to minimize byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, thiophene aromatic signals at δ 6.8–7.5 ppm) .

- IR : Detect carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₁H₂₄N₃O₂S: 382.16 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace cyclopentyl with cyclohexyl or methyl groups) to assess steric/electronic effects .

- In Vitro Assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using IC₅₀ determinations and dose-response curves .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to predicted targets .

Q. How to resolve contradictions in bioactivity data across different experimental models?

- Case Example : If the compound shows antitumor activity in one cell line but not another:

- Hypothesis Testing : Check for differences in membrane permeability (via logP calculations) or metabolic stability (e.g., cytochrome P450 assays) .

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, serum concentration) and include positive/negative controls .

- Multi-Omics Integration : Combine transcriptomic/proteomic data to identify differential target expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.